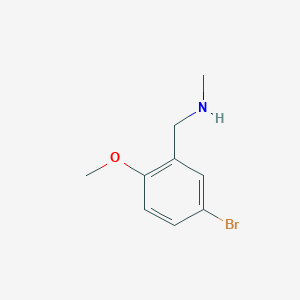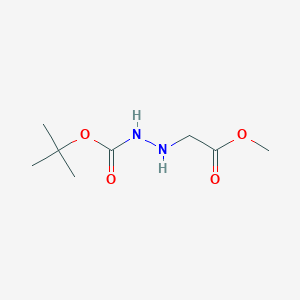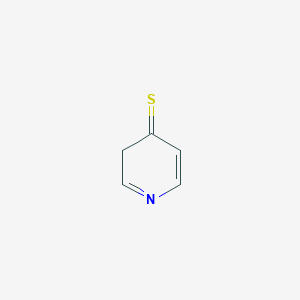
4-Pyridinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridinethione is a heterocyclic compound with a five-membered ring containing nitrogen and sulfur atoms. It is a versatile building block in organic synthesis and has found applications in various fields, including medicinal chemistry, material science, and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Pyridinethione is not fully understood, but studies suggest that it may involve the inhibition of various enzymes and pathways. For example, it has been shown to inhibit the activity of fungal chitin synthase and bacterial DNA gyrase, leading to the disruption of cell wall synthesis and DNA replication, respectively. It has also been reported to modulate the activity of various signaling pathways, such as the MAPK and NF-κB pathways, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-Pyridinethione has been shown to have various biochemical and physiological effects, depending on the specific compound and dose used. For example, it has been reported to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and protect neurons from oxidative stress. It has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Pyridinethione in lab experiments include its versatility as a building block in organic synthesis and its various biological activities. It is also relatively easy to synthesize and modify. However, there are also limitations to its use, such as its potential toxicity and the need for further studies to fully understand its mechanism of action and biological effects.
Orientations Futures
There are numerous future directions for research on 4-Pyridinethione. One area of interest is the development of new synthetic methodologies and the modification of existing compounds to enhance their biological activities and reduce their toxicity. Another area of interest is the elucidation of the mechanism of action of 4-Pyridinethione and its specific targets in various biological pathways. Additionally, the potential use of 4-Pyridinethione in the treatment of various diseases, such as cancer, fungal infections, and neurodegenerative disorders, warrants further investigation.
Méthodes De Synthèse
There are several methods for synthesizing 4-Pyridinethione, including the reaction of pyridine with sulfur and a reducing agent, such as sodium borohydride, or with a sulfur-containing reagent, such as Lawesson's reagent. Another method involves the reaction of pyridine with carbon disulfide and an alkali metal hydroxide. The resulting product can be further modified by various functional group transformations.
Applications De Recherche Scientifique
4-Pyridinethione has been extensively studied for its various biological activities. It has been reported to exhibit antifungal, antibacterial, antiviral, and anticancer properties. It also shows potential as an antioxidant, anti-inflammatory, and neuroprotective agent. In addition, 4-Pyridinethione has been employed in the synthesis of various bioactive compounds, such as kinase inhibitors, GABA receptor modulators, and anti-tuberculosis agents.
Propriétés
Numéro CAS |
128971-67-5 |
|---|---|
Nom du produit |
4-Pyridinethione |
Formule moléculaire |
C5H5NS |
Poids moléculaire |
111.17 g/mol |
Nom IUPAC |
3H-pyridine-4-thione |
InChI |
InChI=1S/C5H5NS/c7-5-1-3-6-4-2-5/h1,3-4H,2H2 |
Clé InChI |
OWEKKVZCXWKHAO-UHFFFAOYSA-N |
SMILES |
C1C=NC=CC1=S |
SMILES canonique |
C1C=NC=CC1=S |
Synonymes |
4(3H)-Pyridinethione(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![13-Oxa-6-azadispiro[4.1.5.2]tetradecane](/img/structure/B145010.png)
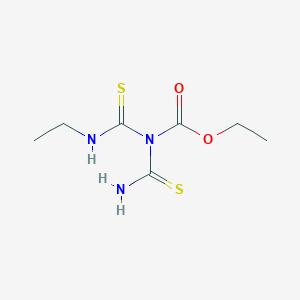
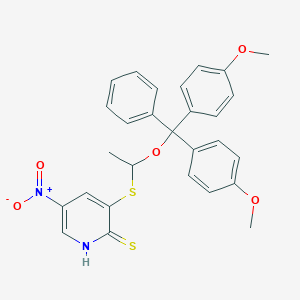

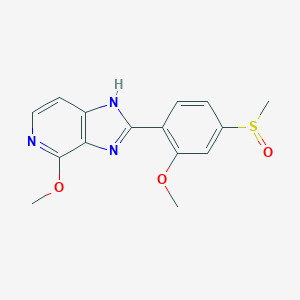
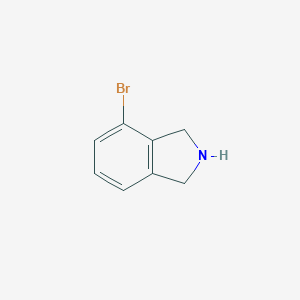

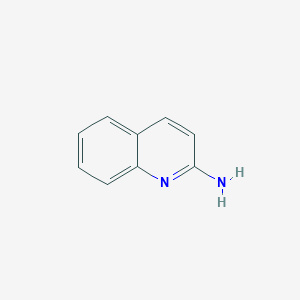
![Methyl 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoate](/img/structure/B145025.png)
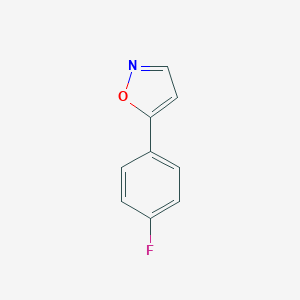
![8-[4-[Propyl(5-methoxychroman-3-yl)amino]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B145028.png)
